
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane is an organic compound that features a furan ring and a dioxolane ring. The presence of these two heterocyclic structures makes it an interesting subject for various chemical and biological studies. The furan ring is known for its aromatic properties, while the dioxolane ring is a five-membered ring containing two oxygen atoms, which can impart unique reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane typically involves the reaction of furan derivatives with dioxolane precursors. One common method is the acid-catalyzed cyclization of furan-2-carbaldehyde with methoxymethyl dioxolane under mild conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent-free methods and microwave-assisted synthesis are also explored to make the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane depends on its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane.
2,5-Dimethylfuran: Another furan derivative with different reactivity and applications.
1,3-Dioxolane: A simpler dioxolane compound used in various chemical reactions.
Uniqueness
This compound is unique due to the combination of the furan and dioxolane rings, which imparts distinct reactivity and stability. This dual-ring structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
6946-91-4 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H12O4/c1-10-5-7-6-12-9(13-7)8-3-2-4-11-8/h2-4,7,9H,5-6H2,1H3 |
Clave InChI |
GFEDLEYHJCHSKT-UHFFFAOYSA-N |
SMILES canónico |
COCC1COC(O1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


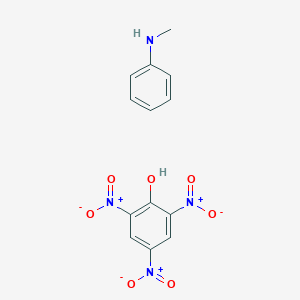
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)


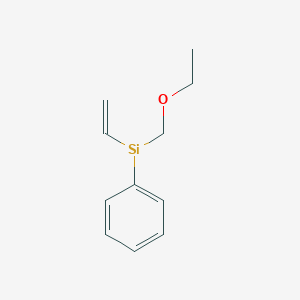
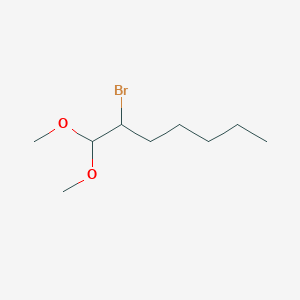
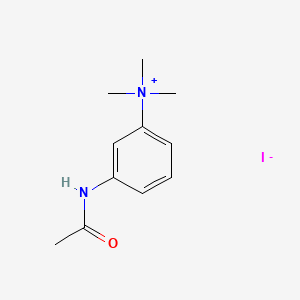
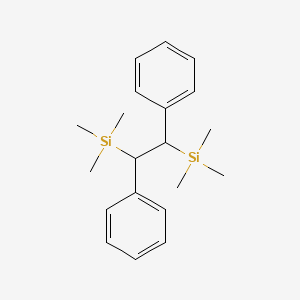
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
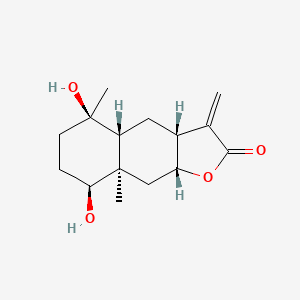


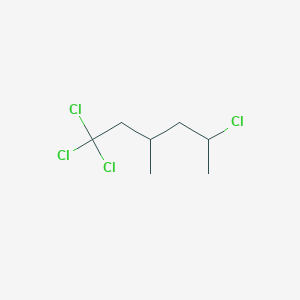
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)
